molecular formula C19H25N3O2 B3290103 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide CAS No. 862813-63-6

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide

Cat. No.: B3290103
CAS No.: 862813-63-6
M. Wt: 327.4 g/mol
InChI Key: IIQNOWWTNGFYGT-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide is a synthetic small molecule featuring a 2-methylindole core linked to a 2-oxoacetamide moiety, which is further substituted with a 3-(piperidin-1-yl)propyl group. Indole derivatives are well-known for their pharmacological relevance, particularly in targeting serotonin receptors and kinase inhibitors. The piperidine-propyl chain enhances solubility and bioavailability, while the 2-oxoacetamide group may contribute to hydrogen bonding interactions in biological systems.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21-14)18(23)19(24)20-10-7-13-22-11-5-2-6-12-22/h3-4,8-9,21H,2,5-7,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQNOWWTNGFYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetamide group.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the acetamide derivative with 3-(piperidin-1-yl)propylamine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine moiety can be substituted with other amines through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-[3-(piperidin-1-yl)propyl]acetamide.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 2-methylindole 2-oxoacetamide, 3-(piperidin-1-yl)propyl C₁₉H₂₃N₃O₂ Not explicitly reported; inferred bioactivity based on analogs -
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide 1,2-dimethylindole Similar acetamide and piperidinylpropyl C₂₀H₂₅N₃O₂ Structural similarity; no explicit bioactivity data
2-(4-((3-(piperidin-1-yl)propylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide Phenyl Morpholine-propyl, piperidine-propyl C₂₄H₃₈N₄O₂ Potential CXCR4 inhibitor (HIV-1 activity)
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Phenyl Pyridinylmethyl, 2-oxoacetamide C₁₅H₁₅N₃O₂ Antimicrobial activity; DFT-supported electronic properties
2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide Thioacetamide Piperidinylmethylphenoxy, hydroxyethylthio C₁₉H₃₀N₂O₃S Enhanced solubility due to thioether and hydroxyl groups
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Pyrazolo-triazine 2-ethylpiperidine, 4-methoxyphenyl C₂₅H₃₁N₇O₃ High molecular complexity; potential kinase inhibition
Key Observations:
  • Indole vs.
  • Piperidine vs. Morpholine: Replacing piperidine with morpholine (as in ) reduces basicity (pKa ~7.4 vs.
  • Functional Group Modifications : Thioether () or pyrazolo-triazine () substituents introduce distinct electronic effects, impacting redox activity or steric bulk.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW: 317.4 g/mol) is smaller than pyrazolo-triazine analogs (e.g., , MW: 501.6 g/mol) but larger than simpler phenyl derivatives (e.g., , MW: 285.3 g/mol). Its piperidinylpropyl group likely enhances water solubility compared to non-polar indole derivatives.
  • Synthetic Yields : Piperidine-containing analogs in were synthesized in 18–32% yields as oily substances, suggesting challenges in purification due to hydrophobicity.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, a synthetic organic compound belonging to the indole derivative class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound features a unique structure comprising an indole core, an acetamide group, and a piperidine moiety. Its molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2} with a specific InChI identifier that facilitates its identification in chemical databases.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₂₅N₃O₂
Molecular Weight325.43 g/mol
CAS Number862813-63-6

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It is known to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted that this compound could induce apoptosis in cancer cells, thereby reducing tumor growth .

Mechanism of Action:
The compound's mechanism involves binding to the colchicine site on tubulin, leading to disruption in microtubule dynamics. This action ultimately triggers cell cycle arrest and apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The unique structural attributes of this compound contribute to its biological activity. The presence of the oxo group at the acetamide position enhances its binding affinity to target sites compared to similar compounds without this modification.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy: A study demonstrated that derivatives of indole compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for further research in cancer therapy .
  • Synergistic Effects: Research has indicated that when combined with existing antibiotics like ciprofloxacin, this compound can enhance their efficacy against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide

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